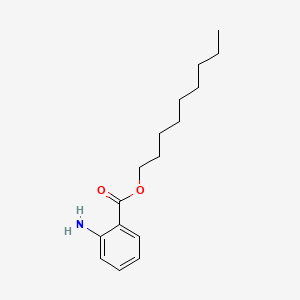

Nonyl anthranilate

Description

Nonyl anthranilate, the C9 alkyl ester of anthranilic acid (2-aminobenzoic acid), is a derivative within the broader class of anthranilate esters. These esters are characterized by their anthranilic acid backbone, which is modified by esterification with varying alkyl or aryl groups. The alkyl chain length and substituents significantly influence their physical properties, bioactivity, and applications .

Properties

CAS No. |

72724-82-4 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

nonyl 2-aminobenzoate |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12H,2-7,10,13,17H2,1H3 |

InChI Key |

KXSLATJQCYFGPZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1N |

Other CAS No. |

72724-82-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Anthranilate Esters

Structural and Functional Properties

Volatility and Solubility

- Methyl anthranilate (C1) is highly volatile and water-soluble, making it suitable as a fragrance in cosmetics and a bird repellent in agriculture .

- Ethyl anthranilate (C2) and butyl anthranilate (C4) exhibit reduced volatility compared to methyl anthranilate, enhancing their persistence in formulations like perfumes and insect repellents .

- Nonyl anthranilate (C9), with its longer hydrophobic chain, is expected to have markedly lower volatility and higher lipid solubility. This property could favor applications requiring sustained release, such as in topical repellents or slow-release agrochemicals.

Aromatic and Flavor Profiles

- Methyl anthranilate is a key contributor to the "foxy" aroma in Concord grapes and citrus fruits .

- Ethyl anthranilate and 2-phenylethyl anthranilate are noted for their roles in wine and essential oil fragrances, with phenylethyl derivatives imparting floral notes .

Insect Repellency

- Methyl anthranilate and its analogs (ethyl, butyl, methyl N,N-dimethyl) demonstrate potent repellency against Aedes aegypti mosquitoes, with efficacy comparable to DEET. Their activity is attributed to structural mimicry of DEET’s aromatic backbone .

- This compound’s extended alkyl chain may enhance binding to insect olfactory receptors or improve skin retention, though excessive hydrophobicity could reduce cutaneous absorption.

Antimicrobial and Anticancer Potential

- Anthranilate diamides (e.g., compounds 4a–e, 6a–c) exhibit nanomolar anticancer activity by targeting EGFR and tubulin polymerization.

- This compound’s ester group may confer different pharmacokinetic properties, such as altered metabolic stability or membrane permeability, compared to diamide derivatives.

Enzymatic Interactions

- Anthranilate synthetase and phosphoribosyltransferase (AnPRT) enzymes are critical in microbial tryptophan biosynthesis. Inhibitors like indolizines (4a–c) bind to the anthranilate pocket, with docking scores correlating with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.